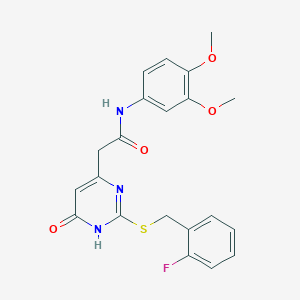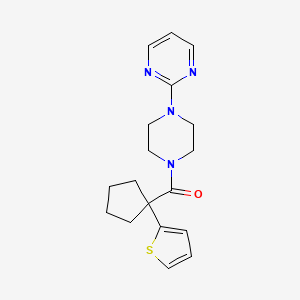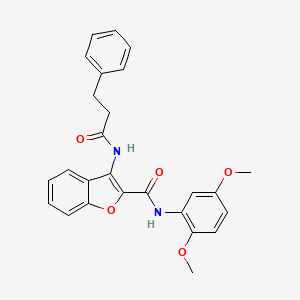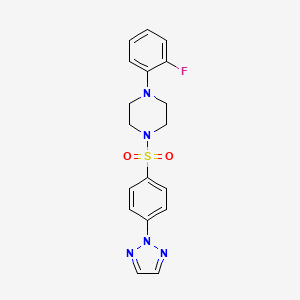![molecular formula C18H17ClN2O5S B2876380 2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid CAS No. 743445-14-9](/img/structure/B2876380.png)
2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid is a chemical compound with the molecular formula C18H17ClN2O5S . It has a molecular weight of 408.86 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 408.86 and its molecular formula, C18H17ClN2O5S . More detailed physical and chemical properties such as boiling point and storage conditions are not specified .Wissenschaftliche Forschungsanwendungen
Metabolic Pathway Elucidation
One significant application of 2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid in scientific research is its involvement in the study of drug metabolism pathways. For instance, research on Lu AA21004, a novel antidepressant, detailed its metabolic transformation to various metabolites, including a 4-hydroxy-phenyl metabolite and a benzoic acid derivative. This study revealed the enzymatic processes underlying the oxidative metabolism of the drug, highlighting the role of cytochrome P450 enzymes and providing insights into the drug's pharmacokinetics and potential interactions (Hvenegaard et al., 2012).
Antimicrobial Activity Exploration
Research into antimicrobial activities is another crucial application. Compounds structurally related to this compound, including various piperazine derivatives, have been synthesized and evaluated for their antimicrobial properties. For example, novel 1,2,4-triazole derivatives exhibited significant antimicrobial effects against test microorganisms, suggesting potential applications in developing new antibacterial and antifungal agents (Bektaş et al., 2007).
Anticancer Research
The exploration of anticancer properties represents a vital research domain for compounds like this compound. Studies have synthesized and characterized various derivatives, assessing their anti-proliferative effects on cancer cell lines. For example, benzochromene derivatives were found to induce apoptosis in colorectal cancer cells, demonstrating the potential for developing novel chemotherapeutics targeting cancer treatment (Ahagh et al., 2019).
Structural and Supramolecular Chemistry
The compound's structural analysis contributes to understanding its supramolecular interactions and crystalline forms. Research in this area includes the crystal structure determination of related piperazine derivatives, facilitating insights into their molecular conformation, hydrogen bonding, and potential for forming supramolecular architectures. Such studies are fundamental for designing materials with specific physical or chemical properties (Faizi et al., 2016).
Eigenschaften
IUPAC Name |
2-[4-(3-chlorophenyl)sulfonylpiperazine-1-carbonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5S/c19-13-4-3-5-14(12-13)27(25,26)21-10-8-20(9-11-21)17(22)15-6-1-2-7-16(15)18(23)24/h1-7,12H,8-11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYFWCVWQUKOOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2C(=O)O)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-(4-Bromophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone](/img/structure/B2876298.png)
![3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2876300.png)


![N-(2-methoxy-5-methylphenyl)-2-({6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2876304.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2876305.png)
![1,6,7-trimethyl-3-(3-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876306.png)
![N-[3-[2-(Hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2876309.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2876312.png)
![2-Tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2876314.png)
![4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2876315.png)


